molecular formula C16H19N3O2 B6240898 N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide CAS No. 2411287-93-7

N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide

Cat. No. B6240898
CAS RN: 2411287-93-7
M. Wt: 285.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide, also known as MMP-2, is a small molecule inhibitor of matrix metalloproteinase-2 (MMP-2). MMP-2 is an enzyme involved in the breakdown of extracellular matrix proteins, such as collagen and elastin, which are essential for maintaining the structural integrity of the extracellular matrix. MMP-2 is also involved in various biological processes, such as cell migration, tissue remodeling, and angiogenesis. MMP-2 has been implicated in a variety of diseases, including cancer, arthritis, and cardiovascular disease. Therefore, the inhibition of MMP-2 has been studied as a potential therapeutic target for these diseases.

Scientific Research Applications

N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors have been studied extensively in the context of various diseases. N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors have been studied as potential therapeutic agents for cancer, arthritis, and cardiovascular disease. In the context of cancer, N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors have been studied for their ability to inhibit tumor growth and metastasis. In the context of arthritis, N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors have been studied for their ability to reduce inflammation and pain. In the context of cardiovascular disease, N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors have been studied for their ability to reduce atherosclerotic plaque formation.

Mechanism of Action

N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors work by inhibiting the activity of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide. N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide is an enzyme that is involved in the breakdown of extracellular matrix proteins, such as collagen and elastin. N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors bind to the active site of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide, preventing it from cleaving the extracellular matrix proteins. This inhibition of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide activity leads to a decrease in the breakdown of extracellular matrix proteins, and thus a decrease in the associated physiological effects.
Biochemical and Physiological Effects
The inhibition of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide has been studied in a variety of contexts, and it has been found to have a variety of biochemical and physiological effects. In the context of cancer, N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibition has been found to inhibit tumor growth and metastasis. In the context of arthritis, N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibition has been found to reduce inflammation and pain. In the context of cardiovascular disease, N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibition has been found to reduce atherosclerotic plaque formation.

Advantages and Limitations for Lab Experiments

The use of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors in laboratory experiments has a number of advantages and limitations. One advantage is that N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors are relatively easy to synthesize and are commercially available. This makes them easy to obtain and use in laboratory experiments. A limitation is that N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors can be toxic at high concentrations, and care must be taken to use them safely in the laboratory. Additionally, N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors are relatively small molecules, and they may not be able to penetrate certain cell types or tissues.

Future Directions

The inhibition of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide has been studied extensively, and there are a number of potential future directions for research. One potential future direction is the development of more potent and selective N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors. Another potential future direction is the development of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors that can penetrate certain cell types or tissues. Additionally, further research into the biochemical and physiological effects of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibition may lead to the development of novel therapeutic agents for a variety of diseases. Finally, further research into the mechanisms of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibition may lead to the development of novel strategies for targeting N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide.

Synthesis Methods

N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide inhibitors can be synthesized using a variety of methods. The most common method is the synthesis of the compound from commercially available starting materials. This method involves the reaction of a nitrile, an amide, and an aldehyde to form the desired product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature or at slightly elevated temperatures. The product can then be purified by column chromatography, crystallization, or other methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide' involves the reaction of 3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propylamine with prop-2-enoyl chloride followed by N-methylation of the resulting amide.", "Starting Materials": [ "3-methyl-2-oxo-1,2-dihydroquinoxaline", "prop-2-enoyl chloride", "N-methylpropylamine" ], "Reaction": [ "Step 1: 3-methyl-2-oxo-1,2-dihydroquinoxaline is reacted with propylamine to form 3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propylamine.", "Step 2: 3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propylamine is reacted with prop-2-enoyl chloride in the presence of a base such as triethylamine to form N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide.", "Step 3: N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide is then methylated using N-methylpropylamine in the presence of a base such as sodium hydride to form the final product, N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide." ] }

CAS RN

2411287-93-7

Product Name

N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide

Molecular Formula

C16H19N3O2

Molecular Weight

285.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.